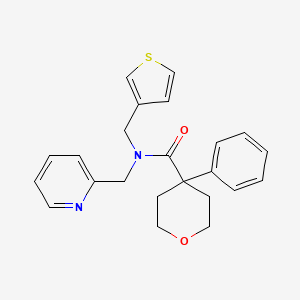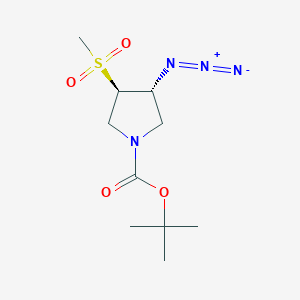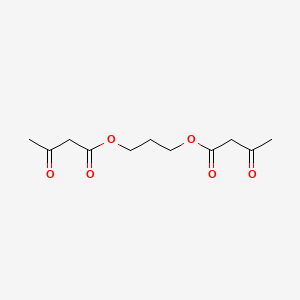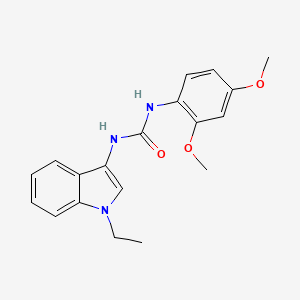![molecular formula C19H17FN4O2S B2481501 5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887221-95-6](/img/structure/B2481501.png)
5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest is a part of a broader category of chemicals known for their potential biological activities and structural complexity. The compound features a thiazolo[3,2-b][1,2,4]triazol-6-ol core, substituted with furan and fluorophenyl groups, which suggests a potential for diverse chemical behavior and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic building blocks to achieve the desired complex structures. For instance, Kariuki et al. (2021) described the synthesis of closely related thiazole derivatives, highlighting the importance of selecting appropriate reactants and conditions to achieve high yields and purity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using single crystal diffraction techniques. The planarity of the molecule, apart from certain groups, indicates a structured arrangement that could influence its reactivity and interaction with biological targets. The study by Kariuki et al. provides insights into the crystallographic aspects of similar compounds, underscoring the role of molecular geometry in defining their chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
科学的研究の応用
Antimicrobial Activity
Compounds belonging to the 1,2,4-triazole and thiazolo[3,2-b]triazol classes have been synthesized and evaluated for their antimicrobial properties. For instance, new 1,2,4-triazoles derived from isonicotinic acid hydrazide demonstrated significant antimicrobial activity, suggesting that similar compounds could serve as potent antimicrobial agents (Bayrak et al., 2009). This indicates a potential application of 5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol in developing new antimicrobial treatments, given its structural similarity.
Anti-Inflammatory and Analgesic Properties
Thiazolo[3,2-b]triazole derivatives have also been synthesized and assessed for their anti-inflammatory and analgesic activities. Research findings suggest that certain derivatives exhibit significant anti-inflammatory and analgesic properties, making them potential candidates for the development of new therapeutic agents (Toma et al., 2017). This points to a possible application in pain management and inflammation control for related compounds.
Anticancer Activity
The development of novel compounds with anticancer properties is a critical area of medicinal chemistry. For example, fluoro substituted benzopyran compounds, which share some structural features with the compound of interest, have been tested against various cancer cell lines, showing promising anticancer activity at low concentrations (Hammam et al., 2005). This suggests that the compound could potentially be explored for its anticancer properties.
Electrophilic Properties and Synthesis of Heterocycles
Compounds containing triazole and thiazole rings are often used as intermediates in the synthesis of complex heterocyclic structures. They exhibit electrophilic properties that facilitate the construction of novel heterocycles, which have diverse applications in drug development and materials science (Khodakovskiy et al., 2010). This indicates that the compound of interest might be valuable in synthetic chemistry for creating new molecules with unique properties.
特性
IUPAC Name |
5-[(4-fluorophenyl)-pyrrolidin-1-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c20-13-7-5-12(6-8-13)15(23-9-1-2-10-23)16-18(25)24-19(27-16)21-17(22-24)14-4-3-11-26-14/h3-8,11,15,25H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIDLOATHYOXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)F)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)



![N-(4-bromophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2481430.png)
![4-bromo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzenesulfonamide](/img/structure/B2481431.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-butoxypropan-2-ol dihydrochloride](/img/structure/B2481435.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2481438.png)
![methyl 2-{[4-{[(benzoyloxy)imino]methyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2481439.png)
